molecular formula C8H9NO3 B2850395 methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate CAS No. 1529441-82-4

methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate

Cat. No.: B2850395
CAS No.: 1529441-82-4
M. Wt: 167.164
InChI Key: QGRYICHBLFPPCH-UHFFFAOYSA-N
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Description

Methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a formyl group at the 5-position and a methyl ester group at the 2-position of the pyrrole ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

Methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate typically involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . This reaction forms the pyrrole ring with the desired substituents. The reaction conditions usually require refluxing the mixture to facilitate the formation of the pyrrole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar condensation reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens, alkylating agents, and acylating agents

Major Products Formed

    Oxidation: Methyl 2-(5-carboxy-1H-pyrrol-2-yl)acetate

    Reduction: Methyl 2-(5-hydroxymethyl-1H-pyrrol-2-yl)acetate

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-methoxymethyl-1H-pyrrol-2-yl)acetate
  • Methyl 2-(5-hydroxymethyl-1H-pyrrol-2-yl)acetate
  • Methyl 2-(5-methyl-1H-pyrrol-2-yl)acetate

Uniqueness

Methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate is unique due to the presence of the formyl group at the 5-position of the pyrrole ring. This functional group imparts distinct chemical reactivity and biological activity compared to other similar compounds. The formyl group can undergo various transformations, making this compound a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)4-6-2-3-7(5-10)9-6/h2-3,5,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRYICHBLFPPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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